

A Comprehensive Spectroscopic Guide to 5-Chloro-4-iodo-2-nitroaniline

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitroaniline

Cat. No.: B1358449

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This technical guide provides an in-depth analysis of the spectroscopic data for **5-Chloro-4-iodo-2-nitroaniline**, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. The structural elucidation of such molecules is fundamentally reliant on a multi-faceted spectroscopic approach. This document synthesizes predictive data with established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a robust framework for the characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and predictive models to provide a scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

5-Chloro-4-iodo-2-nitroaniline possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of electron-withdrawing groups (nitro, chloro, iodo) and an electron-donating group (amino) creates a complex electronic environment, influencing the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

To facilitate a clear understanding of the spectroscopic assignments, the molecular structure is presented below with standardized numbering for the carbon and hydrogen atoms.

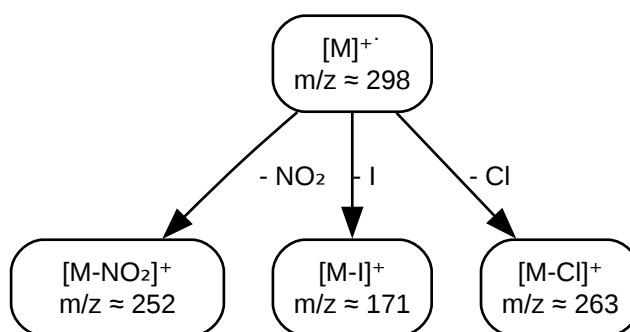


Figure 2. Plausible MS Fragmentation Pathway

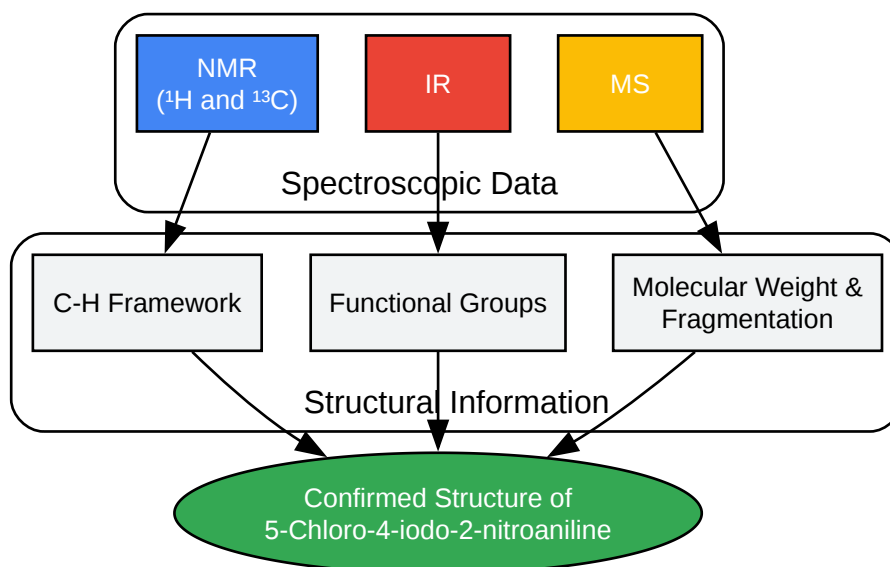


Figure 3. Integrated Spectroscopic Workflow

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